molecular formula C6H4BrNO4 B14266148 (3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid CAS No. 148991-42-8

(3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid

Cat. No.: B14266148
CAS No.: 148991-42-8
M. Wt: 234.00 g/mol
InChI Key: NMPPQHRQLACFAB-UHFFFAOYSA-N
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Description

(3-Bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid is a brominated maleimide derivative featuring a maleimide ring substituted with a bromine atom at the 3-position and an acetic acid linker at the 1-position (Figure 1). This compound is synthesized via condensation of monobromomaleic anhydride with glycine, yielding a bifunctional reagent capable of forming stable thiol-maleimide conjugates and amide bonds through its carboxylic acid group . Its primary application lies in bioconjugation, particularly in antibody-drug conjugate (ADC) development, where it serves as a linker for connecting cytotoxic payloads to thiol-containing biomolecules (e.g., THIOMAB™ antibodies) .

Properties

CAS No.

148991-42-8

Molecular Formula

C6H4BrNO4

Molecular Weight

234.00 g/mol

IUPAC Name

2-(3-bromo-2,5-dioxopyrrol-1-yl)acetic acid

InChI

InChI=1S/C6H4BrNO4/c7-3-1-4(9)8(6(3)12)2-5(10)11/h1H,2H2,(H,10,11)

InChI Key

NMPPQHRQLACFAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)N(C1=O)CC(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid typically involves the reaction of bromomaleic anhydride with glycine in acetic acid. The reaction is carried out under stirring conditions to ensure proper mixing and reaction completion . The detailed steps are as follows:

  • Glycine (203 mg, 2.66 mmol) is added to a stirred solution of bromomaleic anhydride (469 mg, 2.66 mmol) in acetic acid (15 mL).
  • The reaction mixture is stirred until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by maintaining the same reaction conditions and proportions used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Addition Reactions: The maleimide group can react with thiol groups to form stable covalent bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Addition Reactions: Thiol-containing biomolecules are used to form covalent bonds with the maleimide group.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Addition Reactions: Covalent adducts with thiol-containing biomolecules.

Mechanism of Action

The mechanism of action of (3-Bromo-2,5-dioxo-2,5-dihydro-1h-pyrrol-1-yl)acetic acid involves the formation of covalent bonds with thiol groups in biomolecules. The maleimide group reacts with thiol groups to form stable thioether bonds, which are crucial for the stability and functionality of bioconjugates . This reactivity is exploited in various applications, including protein modification and drug conjugation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on the Maleimide Core

Bromination Patterns
  • Target Compound: The 3-bromo substitution enhances the electron-withdrawing nature of the maleimide ring, increasing its reactivity toward thiol groups compared to non-halogenated analogs. This modification improves conjugation efficiency in biological systems .
  • 3-(3,4-Dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic Acid: This derivative features two bromine atoms (3,4-dibromo) and a propanoic acid linker. The additional bromine may further increase reactivity but could reduce solubility or stability due to steric and electronic effects. Its synthesis involves 3,4-dibromomaleic acid and 3-aminopropanoic acid under reflux conditions .
Non-Brominated Analog
  • 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic Acid : Lacking bromine, this compound exhibits lower reactivity in thiol conjugation. However, it remains widely used as a standard maleimide linker for biomolecule conjugation, emphasizing the role of bromine in modulating reactivity .

Linker Variations

Compound Name Linker Structure Key Properties Applications
(3-Bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic Acid Acetic acid Short, rigid linker; bromine enhances reactivity ADC development, site-specific bioconjugation
3-(3,4-Dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic Acid Propanoic acid Longer chain; dual bromination increases steric bulk Specialized conjugation requiring higher reactivity
{2-[2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}acetic Acid (Mal-PEG2-CH2COOH) PEG2 spacer Enhanced solubility and flexibility due to ethylene glycol units Conjugation requiring reduced steric hindrance

Core Structure Modifications

Imidazolidinone Derivatives
  • 2-(2,5-Dioxo-4,4-diphenyl-3-prop-2-enylimidazolidin-1-yl)acetic Acid: Replaces the pyrrolidine core with an imidazolidinone ring, introducing phenyl and propenyl groups.
Pyrazole Derivatives
  • (5-Oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic Acid : Features a pyrazole ring instead of maleimide, with a pyridinyl substituent. This structural shift eliminates thiol reactivity, redirecting applications to metal coordination or hydrogen-bond-driven interactions .

Key Research Findings

Reactivity and Stability

  • Brominated maleimides (e.g., the target compound) demonstrate faster thiol conjugation kinetics than non-brominated analogs due to electron-withdrawing effects .
  • Dibrominated derivatives (e.g., ) may exhibit instability under prolonged storage or harsh reaction conditions, limiting their utility .

Bioconjugation Efficiency

  • The PEGylated variant (Mal-PEG2-CH2COOH) shows improved solubility and reduced aggregation in aqueous systems, making it preferable for in vivo applications .
  • The target compound’s balance of reactivity and linker simplicity makes it ideal for ADCs requiring precise payload attachment .

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